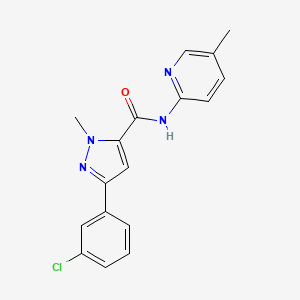![molecular formula C19H19FN4O5S B14934971 Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14934971.png)
Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an imidazolidinyl group, and a fluorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring and the imidazolidinyl group. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The imidazolidinyl group can be introduced via a cyclization reaction involving an amino acid derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the cyclization reaction, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced to form secondary amines.
Substitution: The fluorobenzyl moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted benzyl derivatives.
科学研究应用
METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl moiety may enhance binding affinity through hydrophobic interactions, while the imidazolidinyl group can form hydrogen bonds with active site residues. The thiazole ring may contribute to the overall stability of the compound within the binding pocket.
相似化合物的比较
Similar Compounds
- METHYL 2-({3-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
- METHYL 2-({3-[1-(3-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
Uniqueness
The presence of the fluorobenzyl moiety in METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE distinguishes it from similar compounds with different halogen substituents. Fluorine atoms can significantly influence the electronic properties and binding affinity of the compound, potentially leading to enhanced biological activity or stability.
属性
分子式 |
C19H19FN4O5S |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
methyl 2-[3-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19FN4O5S/c1-10-15(17(27)29-2)23-18(30-10)22-14(25)7-6-13-16(26)24(19(28)21-13)9-11-4-3-5-12(20)8-11/h3-5,8,13H,6-7,9H2,1-2H3,(H,21,28)(H,22,23,25) |
InChI 键 |
GTISOUGDHGHAKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B14934890.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14934897.png)
![2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934898.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14934901.png)

![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14934913.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14934939.png)
![4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B14934952.png)

![ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934965.png)
![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934974.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)
